molecular formula C16H11N3OS3 B11658355 N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide

N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide

Cat. No.: B11658355
M. Wt: 357.5 g/mol
InChI Key: VZLGPCYXRFHJFJ-UHFFFAOYSA-N
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Description

N-[7-(methylsulfanyl)[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl]benzamide is a complex organic compound characterized by the presence of a benzamide group linked to a heterocyclic structure containing thiazole and benzothiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[7-(methylsulfanyl)[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl]benzamide typically involves the formation of the thiazole and benzothiazole rings followed by their fusion and subsequent functionalization with a methylsulfanyl group. The final step involves the attachment of the benzamide group. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

N-[7-(methylsulfanyl)[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the heterocyclic rings .

Mechanism of Action

The mechanism of action of N-[7-(methylsulfanyl)[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the benzothiazole and thiazole rings suggests potential roles in modulating enzyme activity or receptor binding. The methylsulfanyl group may influence the compound’s binding affinity and specificity .

Properties

Molecular Formula

C16H11N3OS3

Molecular Weight

357.5 g/mol

IUPAC Name

N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide

InChI

InChI=1S/C16H11N3OS3/c1-21-16-18-11-8-7-10-12(13(11)23-16)22-15(17-10)19-14(20)9-5-3-2-4-6-9/h2-8H,1H3,(H,17,19,20)

InChI Key

VZLGPCYXRFHJFJ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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